(2R)-3-hydroxy-2-methylpropanehydrazide
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Overview
Description
(2R)-3-hydroxy-2-methylpropanehydrazide is an organic compound with a unique structure that includes a hydroxyl group, a methyl group, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-hydroxy-2-methylpropanehydrazide typically involves the reaction of 3-hydroxy-2-methylpropanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-hydroxy-2-methylpropanoic acid+hydrazine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-hydroxy-2-methylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazide group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 3-oxo-2-methylpropanehydrazide.
Reduction: Formation of 2-methylpropanehydrazine.
Substitution: Formation of various ethers or esters depending on the substituent.
Scientific Research Applications
(2R)-3-hydroxy-2-methylpropanehydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R)-3-hydroxy-2-methylpropanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydrazide groups play a crucial role in these interactions, potentially leading to the inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-3-hydroxy-2-methylpropanoic acid: Similar structure but lacks the hydrazide group.
(2R)-3-hydroxy-2-methylpropaneamine: Similar structure but has an amine group instead of a hydrazide.
(2R)-3-oxo-2-methylpropanehydrazide: Oxidized form of the compound.
Uniqueness
(2R)-3-hydroxy-2-methylpropanehydrazide is unique due to the presence of both a hydroxyl group and a hydrazide group, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C4H10N2O2 |
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Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2R)-3-hydroxy-2-methylpropanehydrazide |
InChI |
InChI=1S/C4H10N2O2/c1-3(2-7)4(8)6-5/h3,7H,2,5H2,1H3,(H,6,8)/t3-/m1/s1 |
InChI Key |
KYDRUBOGWMQXPM-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](CO)C(=O)NN |
Canonical SMILES |
CC(CO)C(=O)NN |
Origin of Product |
United States |
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